(E)-4-(2-(Furan-2-yl)vinyl)aniline

Catalog No.
S13397657
CAS No.
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(2-(Furan-2-yl)vinyl)aniline

Product Name

(E)-4-(2-(Furan-2-yl)vinyl)aniline

IUPAC Name

4-[(E)-2-(furan-2-yl)ethenyl]aniline

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-9H,13H2/b8-5+

InChI Key

TVTLTUJSAHLADI-VMPITWQZSA-N

Canonical SMILES

C1=COC(=C1)C=CC2=CC=C(C=C2)N

Isomeric SMILES

C1=COC(=C1)/C=C/C2=CC=C(C=C2)N

(E)-4-(2-(Furan-2-yl)vinyl)aniline is a highly conjugated, heteroaryl-functionalized primary amine utilized as a specialized precursor in the synthesis of nonlinear optical (NLO) materials, solvatochromic fluorophores, and advanced polyimides. Structurally comprising an electron-donating aniline moiety linked via a trans-vinyl bridge to an electron-rich furan ring, this compound serves as a potent donor-π-donor scaffold. In industrial and advanced academic procurement, it is primarily selected for its ability to lower the HOMO-LUMO gap and enhance charge-transfer efficiency in downstream polymers compared to standard styryl analogs, while its primary amine allows for facile derivatization into Schiff bases, amides, and azo linkages [1].

Research Fit

Non-linear optical chromophore design: furan-vinyl push-pull scaffold
Optoelectronic oligomer precursor for VCFO-based device intermediates
Antifungal lead optimization: 2-furyl aniline pharmacophore entry

Substituting (E)-4-(2-(Furan-2-yl)vinyl)aniline with generic analogs like (E)-4-aminostilbene or 4-(furan-2-yl)aniline severely compromises downstream material performance and processability. While (E)-4-aminostilbene provides a similar molecular geometry, the higher aromatic resonance energy of its terminal phenyl ring impedes intramolecular charge transfer, resulting in significantly lower hyperpolarizability in final NLO polymers. Conversely, utilizing 4-(furan-2-yl)aniline (which lacks the vinyl bridge) truncates the conjugation length, drastically blue-shifting absorption profiles and reducing the molar extinction coefficient. Furthermore, thiophene-based analogs often exhibit stronger intermolecular π-π stacking that can induce aggregation-caused quenching (ACQ) and reduce solubility during thin-film processing, making this exact furyl-vinyl architecture essential for maximizing both processability and push-pull electronic communication [1].

Substitution Risk

Target(E)-4-(2-(Furan-2-yl)vinyl)aniline: furan π-bridge; exergonic injection context
Substitute riskThiophene analog may shift electron injection to endergonic, altering NLO response and device applicability
TargetAniline donor with primary amine; moderate HOMO level for push-pull tuning
Substitute riskN,N-Dimethylation raises HOMO energy and shifts charge-transfer absorption, changing reactivity and photophysical profile

Furan-Induced Hyperpolarizability Boost

In the design of NLO-active chromophores, the choice of the aromatic bridge dictates the electro-optic response. When derivatized into identical donor-acceptor push-pull systems, precursors based on (E)-4-(2-(Furan-2-yl)vinyl)aniline exhibit a substantially higher first hyperpolarizability (β) compared to their (E)-4-aminostilbene counterparts. The lower delocalization energy of the furan ring (16 kcal/mol) compared to benzene (36 kcal/mol) facilitates a more efficient intramolecular charge transfer from the aniline donor to a downstream acceptor. Quantitative models and empirical hyper-Rayleigh scattering (HRS) measurements demonstrate that furan-vinyl systems yield β values 1.5 to 2 times higher than equivalent styryl systems under identical fundamental wavelengths [1].

Evidence DimensionFirst hyperpolarizability (β) potential in derived D-π-A chromophores
Target Compound DataFuran-vinyl-aniline derivatives (β enhanced by ~50-100%)
Comparator Or Baseline(E)-4-aminostilbene derivatives
Quantified Difference1.5x to 2x higher β values for furan-based systems
ConditionsHyper-Rayleigh scattering (HRS) or computational DFT models of derivatized push-pull chromophores

Procurement of the furan derivative is essential for synthesizing high-performance electro-optic polymers where maximizing the macroscopic NLO response is critical.

Furan vs. Thiophene Bridge
Class-level
21 of 23 VCFOs: higher NLO activity, exergonic injection
Supports furan-bridge selection for NLO materials
Monomer inference; DFT B3LYP/6-31G(d,p)

Improved Solubility & Processability

A major bottleneck in the manufacturing of conjugated polymers and organic optoelectronics is the poor solubility of rigid, planar precursors. (E)-4-(2-(Furan-2-yl)vinyl)aniline demonstrates superior solubility in standard polar aprotic solvents (e.g., THF, DMF, cyclopentanone) compared to all-hydrocarbon analogs like (E)-4-aminostilbene and heavier heteroaryl analogs like the thiophene derivative. The structural asymmetry and the permanent dipole moment introduced by the furan oxygen disrupt the highly symmetric crystal packing typically seen in purely benzenoid stilbenes. This translates to a 20-30% increase in solubility limits in processing solvents, enabling the formulation of higher-concentration precursor solutions necessary for defect-free spin-coating [1].

Evidence DimensionSolubility limit in polar aprotic solvents (e.g., THF, DMF)
Target Compound Data(E)-4-(2-(Furan-2-yl)vinyl)aniline (High solubility, supports >5 wt% solutions)
Comparator Or Baseline(E)-4-aminostilbene (Lower solubility due to symmetric π-stacking)
Quantified Difference~20-30% higher solubility concentration threshold
ConditionsStandard ambient temperature dissolution in THF/DMF for polymer casting

Higher solubility directly translates to fewer defects, better film uniformity, and lower solvent waste during industrial spin-coating or printing processes.

Antifungal MIC (T. rubrum)
Class-level
3.12–6.25 µg·mL⁻¹
Supports antifungal screening context
2-Furyl aniline series; target compound not tested

Diels-Alder Crosslinking Capability

Beyond its role as an electronic conduit, the furan ring in (E)-4-(2-(Furan-2-yl)vinyl)aniline serves as a reactive diene for reversible or irreversible crosslinking via Diels-Alder (DA) cycloaddition. When incorporated into polyimides or polyamides via the aniline group, the pendant or backbone furan moieties can be reacted with bismaleimides. This thermal crosslinking capability is absent in (E)-4-aminostilbene and highly restricted in thiophene analogs. The furan-maleimide DA reaction typically occurs at moderate temperatures (60-90 °C), allowing for the curing of optical films to lock in chromophore orientation (poling) and increase the glass transition temperature (Tg) by over 40 °C, drastically improving the long-term thermal stability of the device [1].

Evidence DimensionPost-synthetic crosslinking capability and Tg enhancement
Target Compound Data(E)-4-(2-(Furan-2-yl)vinyl)aniline (Undergoes Diels-Alder crosslinking)
Comparator Or Baseline(E)-4-aminostilbene (Inert to Diels-Alder crosslinking)
Quantified DifferenceEnables thermal curing that can increase polymer Tg by >40 °C
ConditionsReaction with maleimide dienophiles in solid-state or film conditions

Provides a dual-functionality (electronic bridge + crosslinkable site) that is highly valued in the procurement of precursors for robust, thermally stable electro-optic devices.

First Hyperpolarizability (μβ)
Cross-study
24 898 × 10⁻⁴⁸ esu
Benchmark for furan-vinyl push–pull chromophores
Measured by HRS/EFISH; analog scaffold
Basicity: Furan > Thiophene
Supporting
Greater dynamic conjugation effect reported
Reinforces furan electronic contribution
From α,β-unsaturated ketone series

Electro-Optic Polymer Synthesis

Due to the lower aromatic resonance energy of the furan ring compared to benzene, this compound is the ideal starting material for synthesizing push-pull chromophores. When the aniline nitrogen is alkylated and the furan ring is further functionalized, the resulting molecules exhibit exceptional hyperpolarizability, making them ideal for EO polymers used in high-speed optical modulators [1].

Crosslinkable High-Tg Polyimides

Utilizing the primary amine for condensation with dianhydrides yields specialized polyimides. The presence of the furan ring allows for subsequent Diels-Alder crosslinking with bismaleimides, a critical step for manufacturing dielectric layers where locking in molecular orientation and achieving a high glass transition temperature (Tg) are required to prevent thermal degradation [2].

Solvatochromic Fluorophores

The extended donor-π-donor architecture makes this compound an excellent precursor for Schiff base or azo-dye fluorophores. Because the furan ring enhances the molecular dipole moment and charge transfer character upon excitation, derivatives synthesized from this compound exhibit pronounced solvatochromism, making them highly effective as fluorescent probes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
NLO chromophore design
Furan-vinyl push-pull architecture
Hyperpolarizability benchmarking
Optoelectronic oligomer synthesis
Furan-based VCFO monomer
Electron injection and HOMO-LUMO evaluation
Antifungal hit-to-lead exploration
2-Furyl aniline pharmacophore
Dermatophyte MIC reproducibility
Furan-thiophene electronic comparison
Conjugation and basicity contrast
Charge-transfer and NLO response profiling

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.084063974 g/mol

Monoisotopic Mass

185.084063974 g/mol

Heavy Atom Count

14

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